6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are important in medicinal chemistry and are used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of pyrazoles generally includes a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure of this compound would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including those that result in the formation of many bonds between three or more reactants in a single step . This is often achieved without the need to separate any intermediates or change the solvent .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the linear formula and molecular weight of a compound can be determined based on its structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-amino-4-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-12-19-20(17(10-24)21(25)30-22(19)27-26-12)13-3-8-18(28-2)14(9-13)11-29-16-6-4-15(23)5-7-16/h3-9,20H,11,25H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOSEMFQKCXZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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